BenchChemオンラインストアへようこそ!

4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid

Type 2 diabetes Gluconeogenesis inhibition Furan-2-carboxylic acid SAR

4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid (CAS 297137-48-5) is a synthetic furan-2-carboxylic acid derivative belonging to the phenoxymethyl-furoic acid class, characterized by a 2-methoxyphenoxymethyl substituent at the furan 4-position and a methyl group at the 5-position. With a molecular formula of C₁₄H₁₄O₅ and a molecular weight of 262.26 g/mol, the compound presents five hydrogen-bond acceptors, one hydrogen-bond donor, five rotatable bonds, and a computed topological polar surface area (TPSA) of 68.9 Ų.

Molecular Formula C14H14O5
Molecular Weight 262.261
CAS No. 297137-48-5
Cat. No. B2545351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid
CAS297137-48-5
Molecular FormulaC14H14O5
Molecular Weight262.261
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2OC
InChIInChI=1S/C14H14O5/c1-9-10(7-13(19-9)14(15)16)8-18-12-6-4-3-5-11(12)17-2/h3-7H,8H2,1-2H3,(H,15,16)
InChIKeyNLWFWXJLCMOJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid (CAS 297137-48-5): Procurement-Grade Characterization and Structural Context


4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid (CAS 297137-48-5) is a synthetic furan-2-carboxylic acid derivative belonging to the phenoxymethyl-furoic acid class, characterized by a 2-methoxyphenoxymethyl substituent at the furan 4-position and a methyl group at the 5-position [1]. With a molecular formula of C₁₄H₁₄O₅ and a molecular weight of 262.26 g/mol, the compound presents five hydrogen-bond acceptors, one hydrogen-bond donor, five rotatable bonds, and a computed topological polar surface area (TPSA) of 68.9 Ų [1]. Its computed XLogP3 of 2.7 and ACD/LogD (pH 7.4) of −0.29 indicate moderate lipophilicity with pH-dependent ionization of the carboxylic acid moiety [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% and serves primarily as a research intermediate and SAR probe within medicinal chemistry programs targeting metabolic disorders, particularly those involving the furan-2-carboxylic acid pharmacophore .

Why Generic Substitution of 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid (CAS 297137-48-5) Is Not Advisable: Regiochemical and Physicochemical Specificity


Within the phenoxymethyl-furan-2-carboxylic acid family, substitution position on the furan ring, the nature of the aryloxy substituent, and the presence or absence of the 5-methyl group collectively determine the three-dimensional presentation of the carboxylic acid pharmacophore, hydrogen-bonding capacity, lipophilicity, and metabolic stability [1][2]. The target compound CAS 297137-48-5 uniquely combines (i) 4-position attachment of the phenoxymethyl linker—placing the carboxylic acid and the aryl ether on the same side of the furan plane—with (ii) a 2-methoxy group on the phenyl ring that adds a fifth hydrogen-bond acceptor and alters the torsional profile, and (iii) a 5-methyl group that blocks a potential site of oxidative metabolism. In contrast, the extensively studied anti-gluconeogenesis lead SL010110 (CAS 380173-90-0) bears the phenoxymethyl moiety at the furan 5-position and carries a 4-allyl substituent on the phenyl ring, resulting in a fundamentally different spatial relationship between the carboxylic acid and the aryl ether [1][2]. The positional isomer 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylic acid (CAS 339292-54-5) lacks the 5-methyl group, reducing both its molecular weight (248.23 vs. 262.26 g/mol) and its LogP (~2.3 vs. 2.7) [3]. These structural distinctions render simple interchange among in-class analogs unreliable for reproducible SAR studies, pharmacological profiling, or synthetic route validation.

Quantitative Differentiation Evidence for 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid (CAS 297137-48-5) vs. Closest Analogs


Evidence 1: Regiochemical Differentiation — 4-Substitution vs. 5-Substitution in Furan-2-Carboxylic Acid Anti-Gluconeogenesis SAR

The target compound CAS 297137-48-5 is a 4-phenoxymethyl-5-methyl-furan-2-carboxylic acid, whereas SL010110 (CAS 380173-90-0) is a 5-phenoxymethyl-furan-2-carboxylic acid derivative. A systematic SAR study by Chen et al. (2023) demonstrated that within the furan-2-carboxylic acid anti-gluconeogenesis series, the position of the aryloxymethyl substituent on the furan ring is a primary determinant of potency: the optimized 5-substituted derivative 10v exhibited improved anti-gluconeogenesis potency over SL010110 and achieved significant blood glucose reduction at 5 mg/kg in ob/ob mice [1]. The 4-substituted scaffold of CAS 297137-48-5 presents the carboxylic acid and aryl ether on the same side of the furan plane, a geometry not represented among the active 5-substituted congeners in that study, making the target compound a structurally distinct SAR probe rather than a direct potency analog [1].

Type 2 diabetes Gluconeogenesis inhibition Furan-2-carboxylic acid SAR

Evidence 2: Physicochemical Property Differentiation — Lipophilicity, Ionization State, and Topological Polar Surface Area vs. Positional Isomer CAS 339292-54-5

CAS 297137-48-5 and its positional isomer 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylic acid (CAS 339292-54-5) share the 2-methoxyphenoxymethyl motif but differ in the presence (target) vs. absence (comparator) of the 5-methyl group and the position of aryloxymethyl attachment (4- vs. 5-). These structural differences produce quantifiable changes in computed physicochemical properties relevant to permeability, solubility, and protein binding [1][2]. The 5-methyl group in the target compound increases molecular weight (262.26 vs. 248.23 g/mol) and computed lipophilicity (XLogP3: 2.7 vs. ~2.3), while the ACD/LogD at pH 7.4 for the target is −0.29, indicating that at physiological pH the ionized carboxylate dominates and reduces effective lipophilicity below that of the neutral form [1]. The TPSA of 68.9 Ų for the target is identical for both isomers (the extra methyl does not add polar surface area), but the additional carbon increases the non-polar surface area, altering the polar/non-polar balance [1].

Drug-likeness Lipophilicity Physicochemical profiling

Evidence 3: Hydrogen-Bond Acceptor Capacity — Ortho-Methoxy Contributing a Fifth HBA vs. Non-Methoxylated 4-Substituted Analog CAS 938143-64-7

The ortho-methoxy group on the phenyl ring of CAS 297137-48-5 provides a fifth hydrogen-bond acceptor (the methoxy oxygen) that is absent in simpler 4-substituted analogs such as 5-methyl-4-(phenoxymethyl)furan-2-carboxylic acid (CAS 938143-64-7), which has only 4 HBA (two carboxylic oxygens, furan oxygen, and one ether oxygen) [1]. The additional HBA at the ortho position can participate in intramolecular or target-mediated hydrogen bonds, influence the conformational preference of the phenoxymethyl side chain, and increase the compound's overall polarity-to-lipophilicity balance as reflected in the TPSA (68.9 Ų for both, but the methoxy contributes to the distribution of polar surface area across the molecule) [1]. In the context of the SL010110 SAR series, the 2-methoxy group on the phenyl ring is conserved in the lead molecule, suggesting its functional importance for target engagement [2].

Hydrogen bonding Medicinal chemistry design Ligand efficiency

Evidence 4: Commercial Purity Differentiation — 98% (Leyan) vs. Standard 95% Grades Enabling Higher-Confidence Quantitative Assays

Among verified commercial suppliers of CAS 297137-48-5, Leyan (Shanghai Haohong Biomedical Technology) lists a purity specification of 98%, while AKSci, CheMenu, and CymitQuimica each list 95% . A 3-percentage-point purity differential translates to a potential impurity burden of ≤2% (Leyan) vs. ≤5% (95% suppliers), a difference of up to 2.5-fold in total impurity load that could confound bioassay results, particularly in phenotypic screens or sensitive biochemical assays where minor impurities may act as off-target modulators . No pharmacopeial monograph or certified reference standard is currently available for this compound, so the purity specification is the primary quality discriminator for procurement decisions .

Compound procurement Purity specification Assay reproducibility

Evidence 5: Rotatable Bond Count and Conformational Flexibility — Differentiating the 4,5-Disubstituted Scaffold from Mono-Substituted Positional Isomers

CAS 297137-48-5 contains five rotatable bonds (the CH₂-O-aryl ether linkage, the aryl-OCH₃ methoxy, and the carboxylic acid C-O bond), compared with four rotatable bonds for the 5-substituted isomer CAS 339292-54-5 which lacks the 5-methyl group, and four for CAS 938143-64-7 which lacks the methoxy [1][2]. The additional rotatable bond in the target compound arises from the 5-methyl group, which, although not a classical rotatable bond per se, is counted as such when attached to an sp² center via a single bond (the C5–CH₃ bond). In practice, the 5-methyl substituent restricts the conformational space of the adjacent carboxylic acid by steric interaction, partially offsetting the entropic penalty of the additional rotor [1]. The combination of 4-phenoxymethyl and 5-methyl substitution creates a more sterically constrained environment around the carboxylic acid than either mono-substituted isomer, which may influence binding pose and selectivity in structure-based design [3].

Conformational analysis Ligand preorganization Entropic penalty

Optimal Research and Industrial Application Scenarios for 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid (CAS 297137-48-5)


Scenario 1: Regioisomeric SAR Probe in Furan-2-Carboxylic Acid Anti-Gluconeogenesis Programs

In medicinal chemistry campaigns targeting hepatic gluconeogenesis inhibition via the furan-2-carboxylic acid pharmacophore—exemplified by the SL010110 and 10v series from the Shanghai Institute of Materia Medica [1][2]—CAS 297137-48-5 serves as a regioisomeric probe to test whether moving the phenoxymethyl substituent from the furan 5-position to the 4-position retains anti-gluconeogenesis activity or redirects the compound's target profile. The 5-substituted lead series (SL010110, 10v) demonstrated 45.5%–67.5% gluconeogenesis inhibition at 3–10 μM in primary mouse hepatocytes; testing the 4-substituted isomer at matched concentrations in the same assay would reveal whether the pharmacophore tolerates this geometric permutation. This application is directly grounded in the evidence from Chen et al. (2023), which established that substitution position is a critical SAR determinant in this series [1].

Scenario 2: Physicochemical Benchmarking of Lipophilicity and Ionization in a 4,5-Disubstituted Furan Scaffold

For ADME/PK profiling studies, CAS 297137-48-5 provides a scaffold with computed XLogP3 2.7, ACD/LogD (pH 7.4) −0.29, and TPSA 68.9 Ų that occupies a distinct physicochemical space compared to the 5-substituted isomer CAS 339292-54-5 (LogP ~2.3, no 5-methyl) [3][4]. Researchers conducting parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or microsomal stability assessments can use this compound alongside its 5-substituted isomer to deconvolute the contributions of methyl substitution and regioisomerism to membrane transport and metabolic stability, building on the pharmacokinetic framework established by Chen et al. (2023) for the 5-substituted series [1].

Scenario 3: High-Purity Reference Material for Assay Calibration in Phenotypic Screening

With a commercial purity specification of 98% from Leyan —exceeding the 95% standard offered by AKSci, CheMenu, and discontinued CymitQuimica lots —CAS 297137-48-5 sourced at the higher purity grade can serve as a calibration standard or reference compound in phenotypic screening campaigns, particularly those involving hepatocyte glucose output assays where impurity-driven false positives are a recognized concern. The 3-percentage-point purity advantage reduces the maximum potential impurity burden from ≤5% to ≤2%, a meaningful difference when compounds are tested at high micromolar concentrations where impurities could reach biologically relevant levels.

Scenario 4: Scaffold for Fragment-Based or Structure-Based Design Leveraging Ortho-Methoxy Hydrogen-Bonding Capacity

The ortho-methoxy group of CAS 297137-48-5 contributes a fifth hydrogen-bond acceptor (HBA = 5) not present in simpler 4-(phenoxymethyl) analogs (HBA = 4) [3]. In fragment-based drug discovery or structure-based design efforts, this additional HBA, combined with the conformational constraint imposed by the ortho-relationship between the 5-methyl and the 2-carboxylic acid, provides a scaffold that can be used to probe hydrogen-bonding interactions with target protein residues while maintaining a relatively compact molecular footprint (MW 262.26, 19 heavy atoms). The conservation of the 2-methoxy motif in the SL010110 lead series [2] supports the relevance of this functional group for target recognition.

Quote Request

Request a Quote for 4-(2-Methoxy-phenoxymethyl)-5-methyl-furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.